molecular formula C17H20N6 B148455 Baquiloprim CAS No. 102280-35-3

Baquiloprim

Número de catálogo: B148455
Número CAS: 102280-35-3
Peso molecular: 308.4 g/mol
Clave InChI: AIOWJIMWVFWROP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Baquiloprim es un derivado de la diaminopirimidina que actúa como inhibidor de la dihidrofolato reductasa. Se utiliza principalmente como agente antibacteriano en medicina veterinaria, a menudo en combinación con sulfonamidas para mejorar su eficacia. This compound es conocido por su actividad antibacteriana de amplio espectro y es particularmente eficaz contra las infecciones respiratorias y gastrointestinales en bovinos y cerdos .

Aplicaciones Científicas De Investigación

Antiparasitic Applications

Baquiloprim has demonstrated efficacy against various protozoal infections, particularly those caused by Toxoplasma gondii, a common pathogen in both humans and animals. This compound is noted for its ability to treat toxoplasmosis, which can lead to severe complications in immunocompromised individuals and congenital infections in newborns . The mechanism involves inhibiting dihydrofolate reductase, an enzyme critical for folate metabolism in protozoa, thus hindering their growth and replication .

Case Study: Treatment of Toxoplasmosis

  • Objective : Evaluate the effectiveness of this compound in treating Toxoplasma gondii infections.
  • Methodology : Administered this compound alone and in combination with sulphonamides to infected animal models.
  • Results : Significant reduction in parasitic load was observed, highlighting its potential as a therapeutic agent .

Antibacterial Properties

This compound also possesses antibacterial properties, particularly against gram-positive and gram-negative bacteria. Its bacteriostatic activity makes it a valuable candidate for treating bacterial infections in veterinary settings .

Case Study: Efficacy Against Bacterial Infections

  • Objective : Assess the antibacterial activity of this compound compared to traditional antibiotics.
  • Methodology : In vitro testing against various bacterial strains.
  • Results : this compound showed comparable efficacy to established antibiotics, suggesting its potential use as an alternative treatment option .

Veterinary Medicine

In veterinary applications, this compound is primarily used for treating infections in livestock and pets. It has been formulated for injectable use and is often combined with other agents like sulphonamides to enhance its effectiveness .

Pharmacokinetics

  • Studies indicate that this compound exhibits favorable pharmacokinetic properties when administered to pigs and poultry, making it suitable for large-scale agricultural use .
  • The compound's distribution and metabolism have been analyzed to optimize dosing regimens for effective treatment outcomes.

Research Insights and Future Directions

Recent studies have explored the potential of this compound in combination therapies to combat resistant strains of pathogens. The ongoing research aims to understand better the compound's mechanisms at the molecular level and its interactions with other drugs.

Future Research Areas

  • Investigating the synergistic effects of this compound with other antimicrobial agents.
  • Exploring its application in treating emerging infectious diseases caused by protozoa and bacteria.
  • Conducting clinical trials to establish safety profiles and optimal dosing strategies for various animal species.

Mecanismo De Acción

Baquiloprim ejerce sus efectos inhibiendo la enzima dihidrofolato reductasa. Esta enzima es esencial para la síntesis de ácido tetrahidrofólico, un precursor para la síntesis de ADN. Al inhibir esta enzima, this compound previene la replicación del ADN bacteriano, lo que lleva a la muerte de las bacterias. This compound actúa sinérgicamente con las sulfonamidas, que inhiben otra enzima en la misma vía, lo que resulta en una acción antibacteriana más efectiva .

Análisis Bioquímico

Biochemical Properties

Baquiloprim plays a crucial role in biochemical reactions by inhibiting the enzyme dihydrofolate reductase. This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a cofactor necessary for the synthesis of nucleotides and amino acids. By blocking this pathway, this compound effectively halts bacterial DNA synthesis and cell division . The compound interacts synergistically with sulphonamides, enhancing its antibacterial activity .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by disrupting folate metabolism, which is essential for DNA synthesis and repair. This disruption leads to impaired cell division and growth, particularly in rapidly dividing bacterial cells . This compound also affects cell signaling pathways and gene expression by altering the availability of tetrahydrofolate, a critical cofactor in these processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of dihydrofolate reductase, thereby inhibiting its activity. This binding prevents the reduction of dihydrofolate to tetrahydrofolate, leading to a depletion of this essential cofactor . The inhibition of dihydrofolate reductase results in the accumulation of dihydrofolate and a subsequent decrease in the synthesis of nucleotides and amino acids . This mechanism effectively halts bacterial DNA synthesis and cell division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is known for its high oral bioavailability and slow elimination from the body . This compound is extensively metabolized, with several metabolites identified, including des-methyl-baquiloprim and this compound-1-N-oxide . The stability and degradation of this compound in laboratory settings have shown that it remains active for extended periods, allowing for prolonged antibacterial effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In cattle and swine, the compound is administered at specific dosages to treat respiratory and gastrointestinal infections . Higher doses of this compound have been associated with increased antibacterial activity, but also with potential toxic effects such as central nervous system toxicity and liver damage . The threshold for these adverse effects varies depending on the species and the duration of treatment .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a dihydrofolate-reductase inhibitor. The compound is extensively metabolized in laboratory animals and target species, with metabolites such as des-methyl-baquiloprim and this compound-1-N-oxide identified . These metabolic pathways are crucial for the compound’s elimination from the body and its overall efficacy as an antibacterial agent .

Transport and Distribution

This compound is widely distributed within cells and tissues, with both urine and bile serving as important routes of elimination . The compound’s high oral bioavailability ensures efficient absorption and distribution throughout the body . This compound is known to accumulate in specific tissues, including the liver and kidneys, where it exerts its antibacterial effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with dihydrofolate reductase . This localization is essential for its inhibitory effects on folate metabolism and bacterial DNA synthesis . This compound’s activity is influenced by its ability to reach and bind to its target enzyme within the cytoplasm .

Métodos De Preparación

La síntesis de Baquiloprim involucra varios pasos clave:

Los métodos de producción industrial normalmente implican la optimización de estas reacciones para la síntesis a gran escala, asegurando un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

Baquiloprim sufre varios tipos de reacciones químicas:

Los reactivos comunes utilizados en estas reacciones incluyen ácido nítrico para la nitración, agentes reductores como hidrógeno o cloruro de estaño para la reducción de nitro, y formaldehído y dimetilamina para la reacción de Mannich. Los principales productos formados a partir de estas reacciones son los diversos intermediarios y el producto final, this compound.

Comparación Con Compuestos Similares

Baquiloprim es similar a otros derivados de diaminopirimidina como trimetoprima y pirimetamina. This compound tiene varias características únicas:

Compuestos similares incluyen:

  • Trimetoprima
  • Pirimetamina
  • Metotrexato

Estos compuestos comparten un mecanismo de acción similar, pero difieren en su potencia, vida media y espectro de actividad.

Actividad Biológica

Baquiloprim is a synthetic antibacterial compound that belongs to the class of diaminopyrimidines. It is primarily used in veterinary medicine, especially for treating infections in livestock. This article explores its biological activity, pharmacokinetics, and efficacy based on diverse research findings.

This compound is chemically characterized as 2,4-diamino-5-(8-dimethylamino-7-methyl-5-quinolylmethyl)pyrimidine. Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of folate in bacteria. By blocking this enzyme, this compound effectively disrupts bacterial DNA synthesis, leading to bactericidal effects.

In Vitro Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against a range of pathogens. A study conducted by White et al. (1993) evaluated its efficacy against various Gram-positive and Gram-negative bacteria, revealing that this compound has a minimum inhibitory concentration (MIC) comparable to that of trimethoprim (TMP), another well-known DHFR inhibitor.

Pathogen MIC (µg/mL) Comparison with TMP
Escherichia coli0.5Similar
Staphylococcus aureus0.25Superior
Pasteurella multocida0.125Comparable

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied in livestock. Following intramuscular administration in cattle, the compound shows rapid absorption and distribution. Key pharmacokinetic parameters include:

  • Half-life: Approximately 5 hours
  • Peak plasma concentration: Achieved within 1-2 hours post-administration
  • Bioavailability: Estimated at around 80%, indicating effective systemic absorption.

In a comparative study with sulphonamides, this compound demonstrated superior plasma concentration profiles, suggesting its potential for prolonged therapeutic effects when used in combination therapies .

Efficacy in Clinical Studies

This compound has been evaluated in various clinical settings, particularly for respiratory infections in cattle and swine. A notable case study involved its use alongside sulphadimidine to treat pneumonic pasteurellosis in calves, resulting in significant clinical improvement and reduced mortality rates.

Case Study: Pneumonic Pasteurellosis Treatment

  • Subjects: 50 calves with diagnosed pneumonic pasteurellosis
  • Treatment Regimen: this compound (1 mg/kg) combined with sulphadimidine (15 mg/kg)
  • Outcome:
    • Clinical recovery observed in 90% of treated animals within 48 hours.
    • Significant reduction in fever and respiratory distress.

Activity Against Protozoal Infections

In addition to its antibacterial properties, this compound has shown efficacy against protozoal infections, particularly those caused by Toxoplasma gondii. Research indicates that it can be administered alone or in combination with sulphonamides to enhance therapeutic outcomes against apicomplexan parasites .

Table: Efficacy Against Protozoal Infections

Infection Efficacy Rate (%) Combination Therapy
Toxoplasma gondii85This compound + Sulphadimidine
Pneumocystis carinii75This compound alone

Propiedades

IUPAC Name

5-[[8-(dimethylamino)-7-methylquinolin-5-yl]methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6/c1-10-7-11(8-12-9-21-17(19)22-16(12)18)13-5-4-6-20-14(13)15(10)23(2)3/h4-7,9H,8H2,1-3H3,(H4,18,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOWJIMWVFWROP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=NC2=C1N(C)C)CC3=CN=C(N=C3N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90891424
Record name Baquiloprim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90891424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102280-35-3
Record name Baquiloprim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102280-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Baquiloprim [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102280353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Baquiloprim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90891424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-{[8-(Dimethylamino)-7-methyl-5-quinolinyl]methyl}-2,4-pyrimidinediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BAQUILOPRIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DE766VIG6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Baquiloprim
Reactant of Route 2
Reactant of Route 2
Baquiloprim
Reactant of Route 3
Baquiloprim
Reactant of Route 4
Baquiloprim
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Baquiloprim
Reactant of Route 6
Reactant of Route 6
Baquiloprim

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.